molecular formula C14H14N2OS B11168285 2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide

2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide

Cat. No.: B11168285
M. Wt: 258.34 g/mol
InChI Key: SNQBNYOIRYOLGP-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide is an organic compound that features a benzylsulfanyl group attached to an acetamide backbone, with a pyridin-2-yl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide typically involves the reaction of benzyl mercaptan with 2-chloro-N-(pyridin-2-yl)acetamide under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfur atom of benzyl mercaptan attacks the carbon atom of the chloroacetamide, displacing the chlorine atom.

Reaction Conditions:

    Reagents: Benzyl mercaptan, 2-chloro-N-(pyridin-2-yl)acetamide

    Solvent: Typically an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    Base: A strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3)

    Temperature: The reaction is usually carried out at elevated temperatures, around 80-100°C

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nucleophiles such as thiols, amines, or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors that interact with sulfur-containing compounds.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

    Biological Studies: The compound can be used to study the interactions of sulfur-containing compounds with biological systems.

    Industrial Applications: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors through its sulfur and nitrogen atoms, forming hydrogen bonds or coordinating with metal ions. The benzylsulfanyl group can also undergo metabolic transformations, leading to active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(pyridin-2-yl)acetamide: Lacks the benzylsulfanyl group, making it less versatile in terms of chemical reactivity.

    2-(benzylsulfanyl)acetamide: Lacks the pyridin-2-yl group, which may reduce its ability to interact with certain biological targets.

    N-(pyridin-2-yl)acetamide:

Uniqueness

2-(benzylsulfanyl)-N-(pyridin-2-yl)acetamide is unique due to the presence of both the benzylsulfanyl and pyridin-2-yl groups. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound in various fields of research and industry.

Properties

Molecular Formula

C14H14N2OS

Molecular Weight

258.34 g/mol

IUPAC Name

2-benzylsulfanyl-N-pyridin-2-ylacetamide

InChI

InChI=1S/C14H14N2OS/c17-14(16-13-8-4-5-9-15-13)11-18-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,15,16,17)

InChI Key

SNQBNYOIRYOLGP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSCC(=O)NC2=CC=CC=N2

Origin of Product

United States

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